

SHEN26: A Technical Guide to its Chemical Structure, Synthesis, and Antiviral Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SHEN26**

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Abstract

SHEN26 is an orally bioavailable prodrug of the potent antiviral nucleoside analog GS-441524, an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Currently undergoing clinical evaluation for the treatment of COVID-19, **SHEN26** offers a promising therapeutic option. This technical guide provides an in-depth overview of the chemical structure, a detailed kilogram-scale synthetic protocol, and the mechanism of action of **SHEN26**, supported by quantitative data from preclinical and clinical studies.

Chemical Structure and Properties

SHEN26, also known as ATV014, is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate. It is a 5'-cyclohexane-carboxylate ester derivative of GS-441524. This modification enhances its oral bioavailability, allowing it to be effectively administered as an oral medication.

Identifier	Value
IUPAC Name	[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2] [3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2- yl]methyl cyclohexanecarboxylate
CAS Number	2691076-98-7
Chemical Formula	C19H23N5O5
Molar Mass	401.423 g·mol ⁻¹
Synonyms	ATV014

Synthesis of SHEN26

An optimized, three-step kilogram-scale synthesis of **SHEN26** has been developed, which is suitable for industrial production and avoids the need for chromatography. The overall yield of this process is 57%.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Kilogram-Scale Synthesis

Step 1: Ketal Protection of GS-441524

- Reactants: GS-441524, 2,2-dimethoxypropane (DMP)
- Reagents/Conditions: Anhydrous p-toluenesulfonic acid (p-TsOH), dichloromethane (DCM)
- Procedure: A mixture of GS-441524 and p-TsOH in DCM is stirred, and DMP is added. The reaction is monitored until completion. The resulting intermediate 1 is obtained after a simple work-up.
- Yield: 86%

Step 2: Selective Acylation

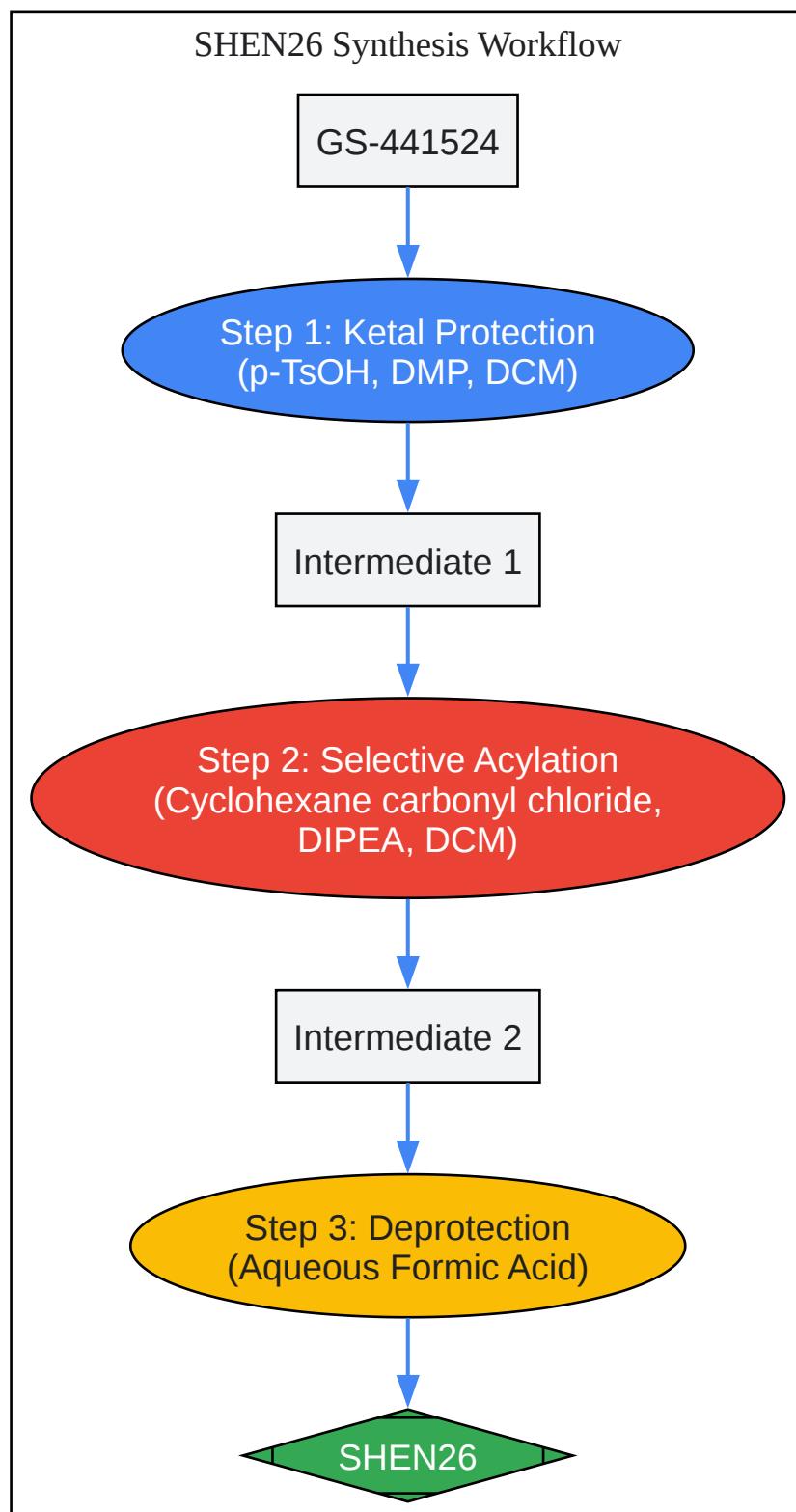
- Reactants: Intermediate 1, Cyclohexane carbonyl chloride
- Reagents/Conditions: N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 5-10 °C

- Procedure: To a solution of intermediate 1 in DCM, DIPEA is added, and the mixture is cooled. Cyclohexane carbonyl chloride is then added dropwise. The reaction is stirred until completion to yield intermediate 2.

Step 3: Deprotection

- Reactants: Intermediate 2
- Reagents/Conditions: 66.7% aqueous formic acid, room temperature
- Procedure: Intermediate 2 is dissolved in aqueous formic acid and stirred at room temperature for 36 hours. After neutralization, the crude product is filtered and washed to afford **SHEN26**.
- Two-step Yield (Steps 2 & 3): 66.3%
- Purity: 98.9% (GMP-graded API)[[1](#)]

Synthesis Workflow



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Caption: Optimized 3-step kilogram-scale synthesis of **SHEN26**.

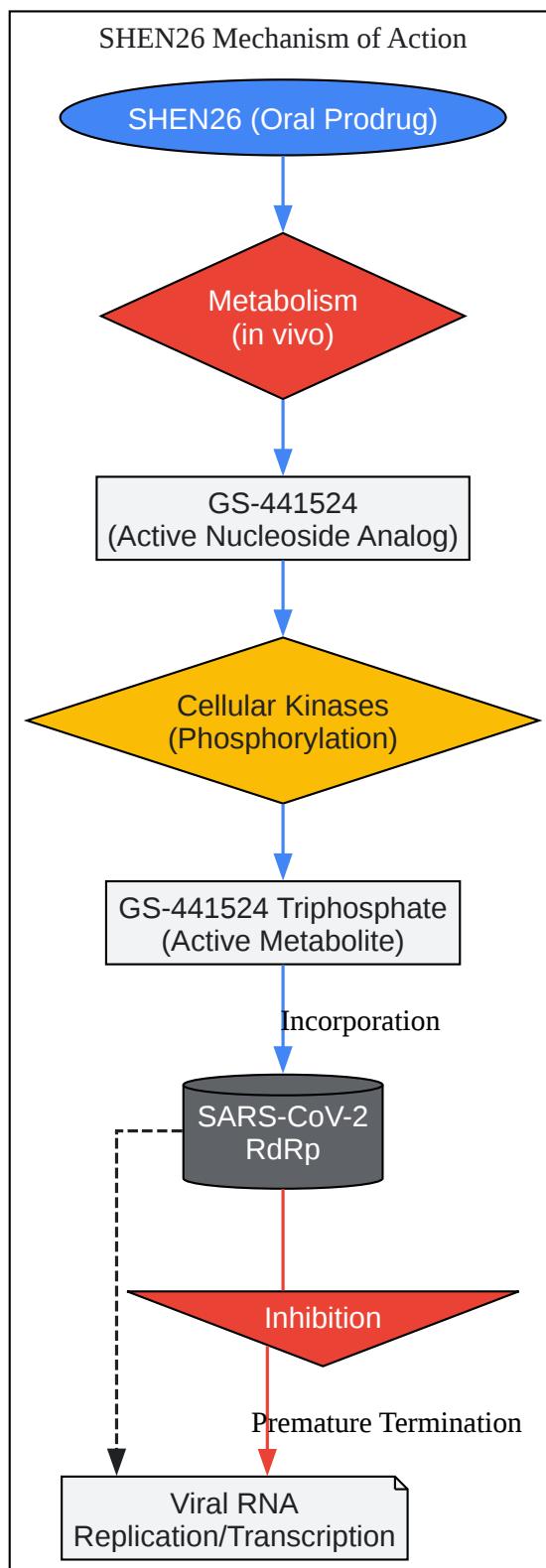
Impurity Identification and Synthesis

During the synthesis, several impurities can be formed, including unreacted starting materials (GS-441524, intermediate 1, and 2), a diacylated byproduct (3), and a formylated byproduct (5). These impurities have been identified and synthesized for use as analytical standards to ensure the purity of the final product.[\[2\]](#)

Mechanism of Action

SHEN26 is a prodrug that is orally administered and then metabolized in the body to its active form, GS-441524.[\[4\]](#)[\[5\]](#) GS-441524 is a nucleoside analog that mimics adenosine. Inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). When incorporated into the nascent viral RNA strand, it causes premature termination of transcription and replication, thus inhibiting viral propagation.[\[4\]](#)[\[5\]](#)

Signaling Pathway



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Caption: Metabolic activation of **SHEN26** and inhibition of viral RdRp.

Quantitative Data

Antiviral Activity

SHEN26, through its active metabolite GS-441524, has demonstrated potent activity against SARS-CoV-2 and its variants.

Virus/Variant	Assay	IC50 / EC50 (μM)	Reference
SARS-CoV-2	-	IC50: 1.36	[3]
SARS-CoV-2 Beta Variant	-	IC50: 1.12	[3]
SARS-CoV-2 Delta Variant	-	IC50: 0.35	[3]
SARS-CoV-2	-	EC50: 0.26	[6]

Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in healthy subjects evaluated the safety, tolerability, and pharmacokinetics of **SHEN26**.[\[7\]](#)

Study Arm	Dose Range	Key Findings
Single Ascending-Dose (SAD)	50-400 mg (fasting)	Cmax and AUC of the active metabolite increased approximately dose-proportionally. [7]
Multiple Ascending-Dose (MAD)	-	Slight accumulation of the active metabolite was observed with repeated dosing. [7]
Food-Effect (FE)	-	A high-fat meal prolonged Tmax and increased Cmax and AUC of the active metabolite. [7]

Clinical Efficacy (Phase II Clinical Trial)

A Phase II study evaluated the efficacy and safety of **SHEN26** in patients with mild-to-moderate COVID-19.[4][5]

Treatment Group	N	Change in Viral Load (\log_{10} copies/mL) vs. Placebo (Day 3)	Change in Viral Load (\log_{10} copies/mL) vs. Placebo (Day 5)
Placebo	24	-	-
SHEN26 (200 mg)	31	-2.08 ± 1.64	-3.22 ± 1.31
SHEN26 (400 mg)	24	-2.99 ± 1.13 (P = 0.0119)	-4.33 ± 1.37 (P = 0.0120)

The 400 mg dose of **SHEN26** resulted in a statistically significant reduction in viral load at Day 3 and Day 5 compared to the placebo group.[4][5]

Conclusion

SHEN26 is a promising oral antiviral candidate for the treatment of COVID-19. Its well-defined chemical structure, efficient and scalable synthesis, and clear mechanism of action as a prodrug of a potent RdRp inhibitor make it a strong candidate for further development. Clinical data to date supports its safety and efficacy in reducing viral load in patients with mild-to-moderate disease. This technical guide provides a comprehensive overview for researchers and drug development professionals working on novel antiviral therapies.

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- To cite this document: BenchChem. [SHEN26: A Technical Guide to its Chemical Structure, Synthesis, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14083366#chemical-structure-and-synthesis-of-shen26>]

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